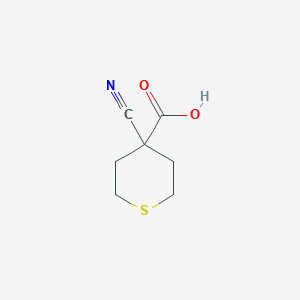

4-Cyanothiane-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-Cyanothiane-4-carboxylic acid” is a chemical compound with the molecular formula C7H9NO2S and a molecular weight of 171.22 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H9NO2S/c8-5-7 (6 (9)10)1-3-11-4-2-7/h1-4H2, (H,9,10) .

Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a molecular weight of 171.22 .

Applications De Recherche Scientifique

Novel Synthetic Routes to Isothiazoles

A new synthetic pathway to 4-cyanoisothiazoles, which potentially could include derivatives or structurally related compounds to 4-Cyanothiane-4-carboxylic acid, has been established. This method involves the reaction of β-cyano enamines with thionyl chloride or sulfur monochloride, proceeding favorably in nonpolar solvents. The cyclization yields isothiazole-4-carboxylic acids among other products, highlighting a versatile approach to synthesizing nitrogen and sulfur-containing heterocycles (Naito et al., 1968).

Hydrocyanation of Conjugated Carbonyl Compounds

Hydrocyanation, the addition of hydrogen cyanide to multiple bonds in the presence of a catalyst, is an essential reaction in organic chemistry. It leads to various products, including α-cyanohydrins and β-cyano ketones, depending on the addition mechanism. This process is crucial for synthesizing ethylenic carboxylic acid derivatives, highlighting the role of cyano and carboxylic groups in complex molecule synthesis (Nagata & Yoshioka, 2005).

Mesomorphism and Dielectric Properties

The study of 4-alkylbiphenyl-4′-carboxylic and trans-4(4-alkylphenyl)cyclohexanecarboxylic acids, leading to the synthesis of p-cyanophenyl esters, delves into the relationship between molecular structure and mesophase behavior. These compounds exhibit nematic and smectic mesophases, contributing to the understanding of liquid crystal materials' thermal stability and dielectric properties (Karamysheva et al., 1976).

Destruction of Cyanogen Chloride

The use of 4 Pyridine carboxylic acid impregnated on activated carbon for cyanogen chloride destruction highlights an application in chemical safety and protection. This approach underscores the chemical reactivity of carboxylic acid-functionalized materials towards toxic substances, enhancing adsorbent efficiency (Lahaye et al., 1987).

Safety and Hazards

The safety information for “4-Cyanothiane-4-carboxylic acid” indicates that it has several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Propriétés

IUPAC Name |

4-cyanothiane-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c8-5-7(6(9)10)1-3-11-4-2-7/h1-4H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOMSHEQZYDAITR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1(C#N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

dimethylsilane](/img/structure/B2625796.png)

![2-[(6-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-(2-methoxyethyl)acetamide](/img/structure/B2625797.png)

![2-(4-cyclopropyl-1-(3,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2625802.png)

![Tert-butyl 9,9-difluoro-5-oxo-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B2625806.png)

![1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-4-carboxamide](/img/structure/B2625808.png)

![1-[2-(3,4-Dimethylanilino)ethyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2625811.png)

![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(2-ethoxyethyl)naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2625813.png)

![2-Methyl-4-[(1-methylpyrrolidin-2-yl)methoxy]pyrimidine](/img/structure/B2625817.png)